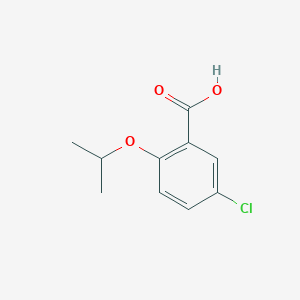

5-Chloro-2-(propan-2-yloxy)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSZQGDPHHWWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Propan 2 Yloxy Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Chloro-2-(propan-2-yloxy)benzoic acid, two primary retrosynthetic disconnections are logical.

Route A involves the disconnection of the ether bond (C-O bond). This is a common strategy for ethers and leads to two key synthons: an electrophilic isopropyl source and a nucleophilic 5-chloro-2-hydroxybenzoate anion. This suggests that a primary precursor for this route is 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid).

Route B focuses on the formation of the carbon-chlorine bond (C-Cl bond) as the final step. This approach identifies 2-(propan-2-yloxy)benzoic acid as the immediate precursor, which would undergo a regioselective chlorination reaction.

A third, less common approach could involve the carboxylation of a precursor like 4-chloro-1-isopropoxybenzene . Each of these routes relies on the availability and synthesis of key intermediates.

Classical and Modern Approaches to the Synthesis of Chlorinated and Alkoxy-Substituted Benzoic Acids

The synthesis of molecules like this compound employs a range of established and contemporary organic reactions. The choice of strategy is often dictated by the desired regiochemistry and the directing effects of the substituents already present on the aromatic ring.

The introduction of the isopropoxy group is most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, 5-chloro-2-hydroxybenzoic acid is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. byjus.comlibretexts.org This nucleophile then reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, to form the ether linkage. byjus.com The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.comwikipedia.org

It is important to note that phenoxides are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or a ring carbon (C-alkylation). pharmaxchange.info However, reaction conditions, particularly the choice of solvent, can be optimized to strongly favor the desired O-alkylation product. pharmaxchange.inforesearchgate.net

Carboxylation, the introduction of a carboxylic acid group onto an aromatic ring, can be achieved through various methods. One classical approach is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure. For a precursor like 4-chloro-1-isopropoxybenzene, this could potentially install the carboxyl group ortho to the isopropoxy group. More modern methods for direct carboxylation of arenes with CO2, often mediated by Lewis acids, have also been developed. acs.org

Electrophilic aromatic substitution (EAS) is the cornerstone of functionalizing benzene (B151609) derivatives. pearson.com The order in which substituents are introduced is critical, as existing groups direct incoming electrophiles to specific positions (ortho, meta, or para). leah4sci.com For instance, if starting with 2-chlorobenzoic acid, introducing a third substituent would be directed by both the chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups, which can lead to challenges in achieving the desired 1,2,4-substitution pattern.

Achieving site-specific chlorination is a key challenge in the synthesis of polychlorinated aromatic compounds. Direct chlorination of salicylic (B10762653) acid with elemental chlorine often yields a mixture of products, primarily 5-chlorosalicylic acid but also 3-chloro and 3,5-dichloro derivatives. ias.ac.in

To improve regioselectivity, specific chlorinating agents and conditions are employed. The use of sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) can provide better control. For the synthesis of 5-chlorosalicylic acid from salicylic acid, direct chlorination with chlorine gas in a suitable solvent like chlorobenzene (B131634) at elevated temperatures has been shown to be effective. google.comgoogle.com The hydroxyl group of salicylic acid is a strongly activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. The combined effect strongly favors substitution at the 5-position (para to the hydroxyl group). Controlling reaction parameters such as temperature and the rate of chlorine addition is crucial to minimize the formation of di-substituted byproducts. ias.ac.in

Synthesis of Key Precursors and Intermediates

Synthesis of 5-Chloro-2-hydroxybenzoic acid:

This crucial intermediate can be synthesized via two primary routes:

Direct Chlorination of Salicylic Acid : This is a common industrial method. Salicylic acid is treated with a chlorinating agent, such as chlorine gas, in a solvent like glacial acetic acid or a halogenated aromatic solvent. ias.ac.ingoogle.com The reaction conditions must be carefully controlled to favor the formation of the 5-chloro isomer. ias.ac.ingoogle.com

From 5-aminosalicylic acid : This route involves a Sandmeyer reaction, where the amino group of 5-aminosalicylic acid is converted into a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.

Synthesis of 2-(propan-2-yloxy)benzoic acid:

This precursor is prepared by the Williamson ether synthesis starting from salicylic acid (2-hydroxybenzoic acid). nih.gov The synthesis of a similar compound, 2-propoxy-5-methylbenzoic acid, has been demonstrated by first esterifying the carboxylic acid, performing the alkylation (propylation), and then hydrolyzing the ester. nih.gov This multi-step sequence can prevent side reactions associated with the acidic proton of the carboxyl group during the base-mediated etherification.

Reaction Conditions and Optimization Strategies for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and minimizing side reactions. For the key Williamson etherification step, several parameters can be adjusted.

The choice of base, solvent, temperature, and nature of the alkylating agent all influence the outcome. Strong bases like sodium hydride ensure complete deprotonation of the phenol (B47542), while weaker bases like potassium carbonate can also be effective, often under phase-transfer catalysis conditions for industrial-scale synthesis. byjus.com The reaction is typically performed at temperatures between 50-100 °C for 1 to 8 hours. byjus.comwikipedia.org

Studies on the O-alkylation of phenols have shown that competition between O-alkylation and C-alkylation can be controlled by solvent choice. pharmaxchange.info Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation, whereas polar aprotic solvents favor the desired O-alkylation pathway. pharmaxchange.info Furthermore, using secondary alkyl halides like 2-bromopropane carries a risk of E2 elimination, which competes with the desired SN2 substitution. byjus.commasterorganicchemistry.com This can be minimized by using milder conditions and carefully controlling the temperature.

Below is a table summarizing typical conditions for Williamson ether synthesis.

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Favors SN2 mechanism, high yield. | byjus.commasterorganicchemistry.com |

| Alkylating Agent | Secondary Alkyl Halide (e.g., 2-bromopropane) | SN2 reaction is possible, but risk of competing E2 elimination. | masterorganicchemistry.com |

| Base | Strong bases (NaH, KH) | Ensures complete and rapid formation of the alkoxide nucleophile. | libretexts.org |

| Base | Weaker bases (K₂CO₃, NaOH) | Often used in industrial settings, may require phase-transfer catalyst. | byjus.com |

| Solvent | Polar Aprotic (DMF, Acetonitrile) | Solvates the cation but not the nucleophile, accelerating the SN2 rate. | byjus.comwikipedia.org |

| Temperature | 50 - 100 °C | Provides sufficient energy for reaction; higher temperatures may favor elimination. | byjus.comwikipedia.org |

Purification and Isolation Techniques in the Synthesis of Benzoic Acid Derivatives

The synthesis of this compound and related benzoic acid derivatives invariably produces a crude product that contains unreacted starting materials, reagents, catalysts, and by-products. Therefore, effective purification and isolation techniques are critical to obtaining the final compound with the required purity for its intended application. The selection of a suitable purification strategy depends on the physical and chemical properties of the target compound and the nature of the impurities. Common methods employed include acid-base extraction, recrystallization, and chromatography.

Acid-Base Extraction

Chemically active extraction is a powerful and frequently used technique for the separation of acidic compounds like benzoic acid derivatives from neutral or basic impurities. pitt.edu This method leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a suitable base to form a water-soluble carboxylate salt. pitt.eduisroset.org

The general procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. isroset.orggoogle.com This organic solution is then washed with an aqueous basic solution, like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). isroset.orgprepchem.com The acidic benzoic acid derivative reacts with the base to form its corresponding salt, which is highly soluble in the aqueous phase and thus transfers from the organic layer to the aqueous layer. Neutral organic impurities remain in the organic solvent.

After separating the aqueous layer, the purified benzoic acid derivative is regenerated by acidifying the solution with a strong acid, such as hydrochloric acid (HCl). pitt.eduisroset.org This protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution. The pure solid product is then collected by suction filtration. pitt.edu

A practical example is seen in the synthesis of 5-chloro-2-(2'-methoxyphenoxy)benzoic acid, a structurally similar compound. prepchem.com The purification process involves:

Extraction of the crude product into chloroform (B151607).

Washing the chloroform layer with a saturated sodium hydrogen carbonate solution to transfer the desired acid into the aqueous phase as its sodium salt.

Separating the aqueous layer and acidifying it to precipitate the pure product. prepchem.com

Recrystallization

Recrystallization is the most common method for purifying solid organic compounds. youtube.com The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but extensively at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com

The process typically involves:

Dissolving the impure solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities. youtube.comscribd.com

The choice of solvent is crucial for successful recrystallization. For various substituted benzoic acids, a range of solvents and solvent systems have been proven effective. Water is a common solvent for benzoic acid itself. youtube.comscribd.com For substituted chlorobenzoic acids, organic solvents are often more suitable. For instance, o-chlorobenzoic acid can be effectively recrystallized from toluene. orgsyn.org In the synthesis of 5-bromo-2-chlorobenzoic acid, recrystallization can be performed using reagents like acetic acid, ethanol (B145695), or isopropanol. google.com Mixed solvent systems are also used, such as a toluene-petroleum ether mixture for purifying 5-chloro-2-(2'-methoxyphenoxy)benzoic acid. prepchem.com

| Compound | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Benzoic acid | Water | youtube.comscribd.com |

| o-Chlorobenzoic acid | Toluene | orgsyn.org |

| 5-Bromo-2-chlorobenzoic acid | Acetic acid/Water | google.com |

| 2-Chloro-5-iodobenzoic acid | Toluene or Isopropanol | google.com |

| 5-Chloro-2-(2'-methoxyphenoxy)benzoic acid | Toluene-Petroleum ether | prepchem.com |

Chromatography

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purification of benzoic acid derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly relevant. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. zodiaclifesciences.com

In preparative column chromatography, a glass column is packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds move down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions.

For benzoic acids, reversed-phase chromatography is often employed, especially in HPLC analysis and purification. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture. A common mobile phase for separating benzoic acid derivatives is a gradient mixture of acetonitrile and water, often acidified with a small amount of an acid like formic acid to ensure the carboxylic acid remains in its protonated, less polar form. zodiaclifesciences.comresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, Coresep 100) | Acetonitrile / Acidified Water (e.g., with H₂SO₄ or Formic Acid) | Separation and analysis of benzoic acid and its derivatives. zodiaclifesciences.comresearchgate.net |

| Thin Layer Chromatography (TLC) | Silica Gel | Dichloromethane | Monitoring reaction progress and assessing purity of separated components. rsc.org |

Other Techniques

While extraction, recrystallization, and chromatography are the primary methods, other techniques can also be applied for the purification of benzoic acid derivatives.

Filtration: This is a fundamental mechanical method used in conjunction with other techniques, such as collecting the precipitated solid after an acid-base extraction or the crystals formed during recrystallization. pitt.eduscribd.com

Decolorization: If the crude product is colored by high-molecular-weight by-products, activated carbon can be added to the solution before a hot filtration step during recrystallization. The colored impurities adsorb onto the surface of the carbon, which is then removed by filtration. prepchem.comorgsyn.org

Sublimation and Distillation: These are conventional methods for purifying benzoic acid itself. google.com However, their applicability to derivatives like this compound may be limited by the compound's thermal stability and boiling point.

Melt Crystallization: This technique involves purifying a compound by slowly crystallizing it from its molten state. It can be an effective method for industrial-scale purification of some organic acids. researchgate.net

The successful synthesis of high-purity this compound relies on the judicious application of one or more of these purification techniques, often in combination, to effectively remove all process-related impurities.

Chemical Transformations and Derivatization of 5 Chloro 2 Propan 2 Yloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for many chemical transformations of 5-Chloro-2-(propan-2-yloxy)benzoic acid, enabling the formation of esters, amides, alcohols, aldehydes, and other reactive intermediates.

Esterification Reactions for Carboxylate Derivatives

Esterification of this compound can be achieved through several standard methods, most commonly via the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For example, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 5-chloro-2-(propan-2-yloxy)benzoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent elimination of water leads to the formation of the ester. masterorganicchemistry.com

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol (CH3OH), H2SO4 (catalyst), Reflux | Methyl 5-chloro-2-(propan-2-yloxy)benzoate |

| This compound | Ethanol (B145695) (C2H5OH), H2SO4 (catalyst), Reflux | Ethyl 5-chloro-2-(propan-2-yloxy)benzoate |

Amidation Reactions and Formation of Benzamides

The carboxylic acid moiety of this compound can be converted to a benzamide (B126) through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. A common method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine.

Alternatively, coupling agents can be used to facilitate the direct amidation. Research on related compounds, such as 5-chloro-2-hydroxy-N-phenylbenzamide, has shown that it can be a precursor to various O-substituted derivatives, indicating that the formation of the amide bond is a key synthetic step.

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| 5-Chloro-2-(propan-2-yloxy)benzoyl chloride | Ammonia (NH3) or a primary/secondary amine (RNH2/R2NH) | 5-Chloro-2-(propan-2-yloxy)benzamide or N-substituted benzamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.com The product of this reduction would be (5-chloro-2-(propan-2-yloxy)phenyl)methanol.

The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed to the primary alcohol. To obtain the aldehyde, the carboxylic acid is typically first converted to a derivative such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures.

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH4 in THF 2. H3O+ workup | (5-chloro-2-(propan-2-yloxy)phenyl)methanol |

| 5-Chloro-2-(propan-2-yloxy)benzoyl chloride | LiAl(O-t-Bu)3H or DIBAL-H at low temperature | 5-Chloro-2-(propan-2-yloxy)benzaldehyde |

Formation of Acid Chlorides and Anhydrides as Reactive Intermediates

To facilitate nucleophilic acyl substitution reactions, this compound can be converted into more reactive intermediates like acid chlorides and anhydrides. The most common method for preparing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which can be easily removed.

The resulting 5-chloro-2-(propan-2-yloxy)benzoyl chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as the synthesis of esters and amides, without the need for a catalyst. Anhydrides can also be formed, for instance, by reacting the acid chloride with a carboxylate salt.

Modifications of the Aromatic Ring

Further Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound contains three substituents: a chloro group, an isopropoxy group, and a carboxylic acid group. These groups influence the regioselectivity of further electrophilic aromatic substitution reactions.

The isopropoxy group (-OCH(CH₃)₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The chloro group (-Cl) is a deactivating but also ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. The carboxylic acid group (-COOH) is a meta-directing and deactivating group.

Considering the directing effects of these substituents, the positions for further electrophilic attack can be predicted. The powerful activating and ortho-, para-directing effect of the isopropoxy group will likely dominate. The positions ortho and para to the isopropoxy group are C3 and C6. The C6 position is already occupied by the carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C3 position. The chloro group at C5 also directs ortho to itself (C4 and C6) and para to itself (C2, which is occupied). The carboxylic acid group directs meta to itself (C3 and C5, with C5 being occupied).

Thus, the combined directing effects strongly favor substitution at the C3 position. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 5-chloro-3-nitro-2-(propan-2-yloxy)benzoic acid. truman.edugoogle.com Similarly, halogenation would also be expected to occur at the C3 position.

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | HNO3, H2SO4 | 5-Chloro-3-nitro-2-(propan-2-yloxy)benzoic acid |

| This compound | Br2, FeBr3 | 3-Bromo-5-chloro-2-(propan-2-yloxy)benzoic acid |

Nucleophilic Aromatic Substitution with Activated Systems

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to activate the ring towards nucleophilic attack. libretexts.orgopenstax.org The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the addition-elimination mechanism. libretexts.orgyoutube.com

In its ground state, the aromatic ring of this compound is not sufficiently electron-deficient to readily undergo SNAr reactions. The chlorine atom at C5 is not positioned ortho or para to the strongly electron-withdrawing carboxylic acid group. To facilitate SNAr, the ring must first be activated by introducing an additional electron-withdrawing group, such as a nitro group (-NO₂). For example, nitration of the parent compound would likely yield a dinitro-substituted derivative. In such an activated system, a leaving group (like the chloro group) that is ortho or para to a nitro group would become susceptible to displacement by various nucleophiles.

A hypothetical SNAr reaction on an activated derivative is presented below. If nitration were to occur at the C3 position, the C5-chloro group would still not be ideally activated. However, if nitration occurred at a position that places a nitro group ortho or para to the chlorine, substitution would become feasible. For instance, in a related compound like 2,4-dinitrochlorobenzene, the chlorine is readily displaced by nucleophiles. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds. The chlorine substituent on this compound makes it a potential substrate for several such reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more specialized catalyst systems. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov This reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki coupling would replace the chlorine atom with an aryl or vinyl group. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.gov Given the lower reactivity of aryl chlorides, ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the initial oxidative addition step. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ + SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 5-Phenyl-2-(propan-2-yloxy)benzoic acid |

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, releasing HX which is neutralized by a base. organic-chemistry.org This palladium-catalyzed reaction is a key method for C-C bond formation at unsaturated centers. libretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the corresponding 5-alkenyl derivative. As with other couplings of aryl chlorides, efficient Heck reactions often require specific catalysts, such as palladacycles or palladium complexes with phosphine (B1218219) ligands, and may necessitate higher temperatures. semanticscholar.org

Table 2: Representative Conditions for Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or NMP | 5-Styryl-2-(propan-2-yloxy)benzoic acid |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgnih.gov Coupling this compound with a terminal alkyne would yield a 5-alkynyl-substituted benzoic acid derivative. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of bromides and iodides, often requiring more forcing conditions or highly active catalyst systems. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI | Et₃N or Diisopropylamine | THF or DMF | 5-(Phenylethynyl)-2-(propan-2-yloxy)benzoic acid |

Transformations at the Ether Linkage

Cleavage of the Isopropyl Ether

The isopropyl ether linkage in this compound can be cleaved to reveal the corresponding phenol (B47542), 5-Chloro-2-hydroxybenzoic acid. This transformation is a common deprotection strategy in organic synthesis. A widely used and effective reagent for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). researchgate.netnih.gov The reaction proceeds via the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group. ufp.ptnih.gov Due to the stability of the secondary carbocation, the cleavage of isopropyl ethers is often facile. ufp.pt Other reagents capable of cleaving aryl ethers include strong protic acids like HBr or Lewis acids in the presence of nucleophiles.

Introduction of Other Alkoxy or Aryloxy Moieties

The synthesis of analogs with different ether functionalities at the C2 position is a valuable strategy for modifying the molecule's properties. This is typically achieved via a two-step sequence. First, the isopropyl group is cleaved as described in section 3.3.1 to generate the key intermediate, 5-Chloro-2-hydroxybenzoic acid.

Subsequently, this phenolic intermediate can be O-alkylated or O-arylated using the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction involves the deprotonation of the phenol with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an activated aryl halide to form the desired ether. gordon.edulearncbse.in

Table 4: Williamson Ether Synthesis for Alkoxy/Aryloxy Diversification

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzoic acid | Ethyl Iodide | K₂CO₃ | Acetone or DMF | 5-Chloro-2-ethoxybenzoic acid |

| 5-Chloro-2-hydroxybenzoic acid | Benzyl Bromide | K₂CO₃ | Acetone or DMF | 2-(Benzyloxy)-5-chlorobenzoic acid |

Reactions Involving the Chlorine Substituent

Nucleophilic Displacement Reactions

The direct nucleophilic displacement of the chlorine atom on the aromatic ring of this compound is a challenging transformation under standard SNAr conditions. As discussed in section 3.2.2, the aromatic ring is not sufficiently activated by the existing substituents to facilitate the addition-elimination mechanism with common nucleophiles. The isopropoxy group is electron-donating by resonance, and the carboxylic acid group is meta to the chlorine, providing no resonance stabilization for a Meisenheimer intermediate.

Therefore, displacing the chlorine atom typically requires more specialized conditions, such as transition-metal catalysis. For instance, copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation) can be used to form C-N, C-O, or C-S bonds by coupling aryl halides with amines, alcohols, or thiols, respectively. These reactions often require high temperatures and specific ligands to proceed efficiently. Without such catalytic activation, the C-Cl bond remains largely inert to nucleophilic attack.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction used to convert organic halides into organometallic reagents, which can then react with various electrophiles. This transformation typically involves the reaction of an aryl halide with an organolithium or Grignard reagent. Despite the utility of this class of reaction, a review of scientific literature and patent documents did not yield specific examples of halogen-metal exchange reactions being performed on this compound. Further research would be required to determine the feasibility and optimal conditions for such a transformation on this specific substrate.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For this compound, the chloro-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, to introduce new functional groups.

A key transformation of this compound is its conversion to a boronic ester derivative. This reaction, a type of Suzuki-Miyaura coupling, replaces the chlorine atom with a boronic ester group, creating a versatile intermediate for subsequent cross-coupling reactions. This borylation is typically achieved by reacting the aryl chloride with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.

Detailed research findings from patent literature outline the conditions for the Miyaura borylation of a derivative of the title compound, methyl 5-chloro-2-(propan-2-yloxy)benzoate. This reaction serves as a direct precedent for the reactivity of the C-Cl bond in this molecular scaffold.

| Reactant | Reagents | Catalyst System | Solvent | Temperature & Time | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl 5-chloro-2-(propan-2-yloxy)benzoate | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ (Palladium(II) dichloride with [1,1'-Bis(diphenylphosphino)ferrocene]) and Potassium Acetate (KOAc) | Dioxane | 80°C for 3 hours | Methyl 2-(propan-2-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 72% |

This transformation highlights the successful activation of the C-Cl bond in the 5-position of the benzoic acid scaffold, enabling the introduction of a boronic ester. The resulting product, a boronic ester derivative, is a highly valuable intermediate for further Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or vinyl halides, allowing for the synthesis of complex biaryl structures and other valuable compounds.

Spectroscopic and Structural Characterization of 5 Chloro 2 Propan 2 Yloxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In 5-Chloro-2-(propan-2-yloxy)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The proton at position 6 (H-6) is expected to appear as a doublet, coupled to H-4. The proton at position 4 (H-4) would likely be a doublet of doublets, showing coupling to both H-3 and H-6. The proton at position 3 (H-3) would also be a doublet, coupled to H-4.

The isopropyl group would give rise to two distinct signals. A septet is anticipated for the single methine proton (-CH), resulting from coupling with the six equivalent methyl protons. These six methyl protons (-CH₃) would, in turn, appear as a doublet due to coupling with the single methine proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic of acidic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-6 | 7.8 - 8.0 | d | ~2.5 |

| H-4 | 7.4 - 7.6 | dd | ~8.5, 2.5 |

| H-3 | 7.0 - 7.2 | d | ~8.5 |

| OCH(CH₃)₂ | 4.6 - 4.8 | sept | ~6.0 |

| OCH(CH₃)₂ | 1.3 - 1.5 | d | ~6.0 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group is typically observed at the most downfield position. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the chloro, carboxyl, and isopropoxy substituents. The carbon atom attached to the isopropoxy group (C-2) and the carbon bearing the carboxylic acid (C-1) are expected to be significantly deshielded. The carbon attached to the chlorine atom (C-5) will also show a characteristic downfield shift. The methine carbon of the isopropyl group will appear further downfield than the equivalent methyl carbons due to its attachment to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 (Ar-O) | 155 - 160 |

| C-5 (Ar-Cl) | 130 - 135 |

| C-1 (Ar-COOH) | 125 - 130 |

| C-4 (Ar-H) | 120 - 125 |

| C-6 (Ar-H) | 115 - 120 |

| C-3 (Ar-H) | 110 - 115 |

| OCH(CH₃)₂ | 70 - 75 |

| OCH(CH₃)₂ | 20 - 25 |

Note: These are estimated chemical shifts based on known substituent effects on benzene rings and related structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6. Additionally, a strong cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively assign the protonated carbons. For instance, it would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, as well as between the isopropyl methine and methyl proton signals and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would be expected from the isopropyl methine proton to the C-2 aromatic carbon, and from the aromatic protons to adjacent and geminal carbons, including the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could show through-space correlations between the isopropyl methine proton and the H-3 aromatic proton, helping to confirm the conformation of the isopropoxy group relative to the benzene ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Ether & Acid) | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Medium to Strong |

Note: Wavenumber ranges are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals. The symmetric stretching of the C-O-C ether linkage would also be Raman active. The C=O stretch of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl stretch is also expected to be observable. This complementary data aids in a more complete vibrational assignment.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (Aromatic ring) | 1580 - 1620 | Strong |

| C=O stretch (Carboxylic acid) | 1650 - 1680 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

Note: Raman intensities are relative and can vary based on the experimental setup.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This technique is indispensable for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁ClO₃), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass via HRMS would serve to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₀H₁₂ClO₃⁺ | 215.0475 |

| [M+Na]⁺ | C₁₀H₁₁ClNaO₃⁺ | 237.0294 |

| [M-H]⁻ | C₁₀H₁₀ClO₃⁻ | 213.0324 |

Note: The data in this table is calculated based on the known isotopic masses of the elements and represents the expected values in an HRMS experiment.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable insights into its structure. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the propan-2-yloxy group, decarboxylation, and cleavage of the ether linkage. Elucidation of these pathways is crucial for the structural confirmation of the compound and for distinguishing it from its isomers. Although specific experimental MS/MS spectra for this compound are not available in the public domain, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar benzoic acid derivatives.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are characteristic of a compound's chromophoric system.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the carboxylic acid, chloro, and propan-2-yloxy substituents will influence the position and intensity of the absorption bands. A detailed experimental study would be required to determine the precise λmax values and to study the effect of solvent polarity on the electronic transitions. As of this writing, specific experimental UV-Vis data for this compound has not been reported in the literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, the following subsections describe the type of information that would be obtained from such a study.

A crystallographic study would yield a set of crystal data and refinement parameters that are unique to the crystalline form of the compound. This data provides a fingerprint for the solid-state structure.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₁ClO₃ |

| Formula weight | 214.64 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value to be determined |

| Absorption coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal size (mm³) | Value to be determined |

| Theta range for data collection (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2sigma(I)] | Value to be determined |

| R indices (all data) | Value to be determined |

Note: The values in this table are placeholders and would be determined experimentally through single-crystal X-ray diffraction analysis.

The X-ray crystal structure would reveal the precise molecular conformation of this compound in the solid state. This includes the dihedral angle between the plane of the benzoic acid and the propan-2-yloxy substituent, as well as the orientation of the carboxylic acid group. The bond lengths and angles would provide experimental evidence for the electronic effects of the substituents on the benzene ring. Furthermore, the analysis of the packing of molecules in the crystal lattice would elucidate the nature and geometry of intermolecular interactions, such as the common carboxylic acid dimer formation through hydrogen bonding, which dictates the supramolecular architecture.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A key feature in the crystal structure of many benzoic acid derivatives is the formation of hydrogen-bonded dimers. mdpi.com In the case of 5-chloro-2-hydroxybenzoic acid, the carboxylic acid groups form centrosymmetric dimers through pairs of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound adopts a similar dimeric structure, as this is a common and stable arrangement for carboxylic acids in the solid state.

The aromatic rings themselves can participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the benzene rings, contribute to the stabilization of the crystal lattice. The specific geometry of these stacking interactions (e.g., face-to-face or offset) would depend on the steric influence of the propan-2-yloxy group and the electronic effects of the chloro and carboxyl substituents.

To illustrate the nature of these interactions, the following table summarizes the key intermolecular hydrogen bonds observed in the crystal structure of the related compound, 5-chloro-2-hydroxybenzoic acid. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O—H···O | 0.82 | 1.83 | 2.648 | 173 |

| C—H···O | 0.93 | 2.55 | 3.311 | 139 |

Note: The data presented in the table is for 5-chloro-2-hydroxybenzoic acid and is used as a model to infer potential interactions in this compound. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of benzoic acid derivatives. These calculations provide a static, gas-phase view of the molecule's properties.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5-Chloro-2-(propan-2-yloxy)benzoic acid, this is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process yields the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized geometry is crucial for understanding the steric and electronic effects of the substituents on the benzoic acid core. The bulky propan-2-yloxy group at the ortho position and the chloro group at the meta position relative to the carboxylic acid influence the planarity of the molecule and the orientation of the carboxyl group. The electronic structure, including the distribution of electron density and orbital energies, is also elucidated through these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.net The region around the acidic hydrogen would display the most positive potential (blue), highlighting it as the primary site for nucleophilic attack and hydrogen bond donation. The chloro and ether oxygen atoms would also contribute to the electrostatic potential landscape, influencing the molecule's interaction with its environment.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. libretexts.orgresearchgate.net For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing chloro group and the electron-donating propan-2-yloxy group will modulate the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values based on DFT calculations for analogous aromatic compounds. researchgate.netactascientific.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.comnih.gov

For this compound, these calculations can predict the characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C-Cl stretch, and the various aromatic C-H and C-C vibrations. nih.gov A comparison between the calculated and experimental spectra, often with the application of a scaling factor to the theoretical frequencies, allows for a confident assignment of the observed spectral bands to specific molecular motions.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3500-3300 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 2980-2850 |

| C=O stretch (Carboxylic Acid) | 1720-1680 |

| C-C stretch (Aromatic) | 1600-1450 |

| C-O stretch (Ether) | 1250-1200 |

| C-Cl stretch | 800-600 |

Note: These are typical frequency ranges for the specified functional groups.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological system.

For this compound, MD simulations could be employed to study its behavior in aqueous solution, providing information on its hydration shell and hydrogen bonding interactions with water molecules. Furthermore, if this compound is being investigated for potential biological activity, MD simulations can be used to model its interaction with a target protein, revealing details about the binding mode, stability of the complex, and key interacting residues. nih.gov These simulations provide a temporal dimension to the understanding of the molecule's properties, complementing the static information obtained from DFT calculations.

Conformational Analysis and Flexibility Studies

The molecular structure of this compound possesses significant flexibility, primarily due to the rotation around several key single bonds. Computational conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and to understand the energy landscape governing their interconversion.

The primary sources of flexibility are the dihedral angles associated with the isopropoxy and carboxylic acid groups. Key torsions include:

τ1 (C1-C2-O-C(isopropoxy)) : Defines the orientation of the isopropoxy group relative to the benzene ring.

τ2 (C2-O-C-H(isopropoxy)) : Describes the rotation of the isopropyl methyl groups.

τ3 (C2-C1-C(carboxyl)-O) : Governs the orientation of the carboxylic acid group relative to the ring.

Computational methods, such as Density Functional Theory (DFT), are used to scan the potential energy surface by systematically rotating these key dihedral angles. The results of such a scan would typically reveal the energy barriers between different stable conformers. While specific studies on this compound are not prevalent, analysis of similar structures indicates that the energy barrier for rotation of the carboxylic group (τ3) is relatively low, allowing for dynamic equilibrium between conformers in solution. ucl.ac.uk

| Conformer | τ1 (C1-C2-O-C) | τ3 (C2-C1-C=O) | Intramolecular H-Bond (O-H···O) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A (syn-planar) | ~0° | ~0° | Yes | 0.0 (Global Minimum) |

| B (anti-planar) | ~0° | ~180° | No | Higher Energy |

Solvent Effects on Molecular Properties

The properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant.

Studies on benzoic acid and its derivatives show that increasing solvent polarity can lead to several changes in molecular properties:

Geometry: While the core geometry is largely retained, polar solvents can influence bond lengths and angles, particularly within the polar carboxylic acid group.

Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents due to enhanced charge separation. The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are also affected, which can alter the molecule's reactivity and spectroscopic properties. researchgate.net

Thermodynamic Properties: The Gibbs free energy of solvation becomes more favorable with increasing solvent polarity, indicating greater stability and solubility in polar media like ethanol (B145695) and water compared to nonpolar solvents. jbiochemtech.com Research on benzoic acid has shown that the aspect ratio of its crystals can decrease as the polarity of the solvent increases. rsc.orgresearchgate.net

In solvents with high hydrogen bond acceptor propensity (e.g., DMSO, acetone), the formation of intramolecular hydrogen bonds may be disrupted in favor of intermolecular hydrogen bonds between the solute and solvent molecules. ucl.ac.uk This can lead to a shift in the conformational equilibrium and alter the molecule's average structure in solution.

| Property | In Vacuum (Nonpolar) | In Water (Polar, Protic) | Rationale |

|---|---|---|---|

| Dipole Moment | Lower | Higher | Stabilization of charge separation by the dielectric medium. |

| HOMO-LUMO Gap | Higher | Lower | Differential stabilization of frontier orbitals by the solvent. |

| Solvation Free Energy | Less Negative | More Negative | Favorable interactions between the polar solute and polar solvent. jbiochemtech.com |

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to Benzoic Acid Derivatives)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. For benzoic acid derivatives, QSAR has been applied to predict activities ranging from antibacterial to herbicidal. nih.govnih.gov

Descriptor Calculation and Selection

The first step in QSAR is to represent the chemical structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For benzoic acid derivatives, a wide range of descriptors can be calculated:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors:

Topological: Quantify molecular branching and shape (e.g., Balaban J index, Kier shape indices). nih.gov

Connectivity: Describe the adjacency of atoms (e.g., Valence molecular connectivity index). nih.gov

3D Descriptors:

Electronic: Calculated using quantum mechanics, these include dipole moment, HOMO/LUMO energies, and partial charges on atoms. The Hammett electronic constant (σ) is also crucial for describing electron-donating or -withdrawing effects of substituents. iomcworld.com

Steric: Molar refractivity (MR) and other descriptors that relate to the volume and shape of the molecule.

Hydrophobic: The partition coefficient (logP) or Hansch lipophilicity constant (π), which describe the molecule's affinity for nonpolar environments. nih.goviomcworld.com

From a large pool of calculated descriptors, a smaller, more informative subset is selected using statistical methods to avoid overfitting and multicollinearity.

| Descriptor Class | Examples | Property Encoded |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole Moment, HOMO/LUMO | Electron distribution, reactivity |

| Hydrophobic | LogP, Hansch constant (π) | Membrane permeability, partitioning behavior nih.gov |

| Steric/Topological | Molar Refractivity (MR), Kier Shape Indices (κ) | Molecular size, shape, and branching nih.gov |

Model Development and Validation

Once descriptors are selected, a mathematical model is built to correlate them with the observed activity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation. The general form of an MLR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Dₙ are the descriptor values and cₙ are their regression coefficients.

The robustness and predictive power of the QSAR model must be rigorously validated. Key statistical metrics include:

R² (Coefficient of Determination): Measures the goodness-of-fit for the training data.

Q² (Cross-validated R²): Assesses the model's internal predictive ability, often calculated using a leave-one-out (LOO) procedure.

R²_pred (External Validation R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.

A statistically sound QSAR model will have high values for R², Q², and R²_pred, indicating it is both robust and capable of making accurate predictions for new compounds. imist.ma

Prediction of Chemical and Biological Properties

QSAR models for benzoic acid derivatives have been successfully developed to predict a variety of endpoints. For instance, studies have shown that the antibacterial activity of certain benzoic acid derivatives against pathogens like Staphylococcus aureus is positively correlated with hydrophobicity, aromaticity, and the presence of hydroxyl groups. nih.gov Similarly, the anti-sickling properties of some derivatives were found to be enhanced by strong electron-donating groups on the benzene ring. iomcworld.com

These models serve as powerful tools in drug and materials discovery. They allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity, thereby prioritizing synthetic efforts and reducing experimental costs.

Molecular Docking and Protein-Ligand Interaction Studies (Applicable to Benzoic Acid Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzoic acid derivative) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov

Benzoic acid derivatives have been studied as ligands for various protein targets. For example, they have been investigated as potential inhibitors of enzymes like carbonic anhydrase and the main protease of SARS-CoV-2. nih.govniscpr.res.in The process involves placing the ligand into the protein's active site in various conformations and orientations and scoring each "pose" based on a scoring function that estimates the binding affinity.

Successful docking simulations can reveal:

Binding Mode: The specific 3D arrangement of the ligand within the active site.

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the protein-ligand interaction.

Key Interactions: The specific non-covalent interactions that stabilize the complex. These commonly include:

Hydrogen Bonds: The carboxylic acid group of benzoic acid derivatives is a potent hydrogen bond donor and acceptor, often interacting with polar amino acid residues like Serine, Threonine, or the backbone of the protein. mdpi.com

Hydrophobic Interactions: The benzene ring can form favorable interactions with nonpolar residues such as Leucine, Valine, and Alanine. nih.gov

Electrostatic Interactions: The negatively charged carboxylate can interact with positively charged residues like Arginine and Lysine. nih.gov

π-π Stacking: The aromatic ring can stack with the side chains of aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

For example, in a study of benzoic acid derivatives against the SARS-CoV-2 main protease, docking revealed hydrogen bonding interactions with key catalytic residues like CYS145 and HIS41. mdpi.com Such insights are invaluable for optimizing ligand structure to improve binding affinity and selectivity.

| Interaction Type | Ligand Moiety Involved | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Serine, Threonine, Histidine, Arginine mdpi.com |

| Hydrophobic | Benzene Ring, Alkyl Groups | Alanine, Valine, Leucine, Isoleucine nih.gov |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic (Salt Bridge) | Carboxylate (-COO⁻) | Arginine, Lysine nih.gov |

Ligand Preparation and Receptor Site Definition

The initial step in any molecular docking study involves the meticulous preparation of both the ligand and the target receptor. For the ligand, this compound, this would entail generating its three-dimensional structure and optimizing its geometry to achieve the most stable, low-energy conformation. This is often accomplished using quantum mechanical methods or molecular mechanics force fields.

Simultaneously, a specific biological receptor (e.g., an enzyme or protein) would be selected based on a therapeutic hypothesis. The three-dimensional crystal structure of this receptor is typically obtained from a repository like the Protein Data Bank (PDB). Preparation of the receptor involves removing water molecules, adding hydrogen atoms, and defining the precise location of the active or binding site—the region where the ligand is expected to interact. Without specific studies on this compound, potential biological targets and the definition of their binding sites remain purely speculative.

Prediction of Binding Modes and Affinities

Following preparation, docking algorithms are used to predict how the ligand might bind to the receptor. The software samples a vast number of possible orientations and conformations of the ligand within the defined binding site, a process known as predicting the binding mode. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity—the strength of the interaction between the ligand and the receptor. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction.

For this compound, no such predictions have been published. Therefore, data on its potential binding modes and the quantitative estimation of its binding affinities with any biological target are unavailable.

Identification of Key Amino Acid Interactions and Binding Pockets

The final and most insightful step of the analysis is to examine the predicted optimal binding pose to identify the specific molecular interactions that stabilize the ligand-receptor complex. This involves pinpointing key amino acid residues within the receptor's binding pocket that form interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic forces—with the ligand. Understanding these interactions is fundamental to explaining the ligand's potential biological activity and provides a rational basis for designing more potent and selective molecules.

As no docking studies for this compound have been reported, there is no information regarding the specific amino acids or binding pockets it might interact with in any given protein. The table below illustrates the type of data that would be generated from such an analysis, but it remains unpopulated due to the absence of research.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |

| Hydrophobic | Data Not Available | Data Not Available | Data Not Available |

| Electrostatic | Data Not Available | Data Not Available | Data Not Available |

Biological Activity Research and Mechanistic Insights in Vitro Studies on Benzoic Acid Derivatives

Exploration of Molecular Targets and Pathways

The biological activity of a compound is defined by its interaction with specific molecular targets and its ability to modulate cellular pathways. Research into benzoic acid derivatives has identified several areas of interest.

The inhibition of specific enzymes is a common mechanism through which small molecules exert their biological effects. Benzoic acid derivatives have been evaluated against various enzymes.

Phospholipase A2α (cPLA2α): While specific data on 5-Chloro-2-(propan-2-yloxy)benzoic acid is not available, other complex benzoic acid-containing structures have been developed as potent and selective inhibitors of cytosolic phospholipase A2α (cPLA2α). For instance, a class of indole-based benzoic acid derivatives has been optimized, leading to the discovery of compounds that show inhibition of cPLA2α in isolated enzyme and cell-based assays. nih.gov

Dihydrofolate Reductase: There is currently a lack of specific research data on the inhibition of dihydrofolate reductase by this compound or its closely related structural analogs.

Carbonic Anhydrase: Similarly, specific inhibitory studies of this compound against carbonic anhydrase isoforms are not prominently documented in the available scientific literature.

Other enzyme inhibition studies on benzoic acid derivatives have shown varied results. For example, in a study on the inhibition of α-amylase, a key enzyme in starch digestion, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity. nih.gov Conversely, methoxylation at the 2-position was found to have a negative effect on this activity. nih.gov This suggests that the nature of the substituent at the 2-position, such as the propan-2-yloxy group in the subject compound, is a critical determinant of enzyme interaction.

Beyond direct enzyme inhibition, chemical compounds can influence complex cellular processes.

Ubiquitin-Proteasome System: Information regarding the direct modulation of the ubiquitin-proteasome system by this compound is not readily available in published research.

Autophagy-Lysosome Pathway: The autophagy-lysosome pathway is a critical cellular degradation and recycling process. nih.gov While direct evidence for this compound is lacking, other phenolic acids have been shown to influence this pathway. For example, chlorogenic acid has been demonstrated to protect cells from oxidative damage by enhancing autophagy and upregulating lysosomal function. nih.gov This indicates that acidic compounds with a phenolic-like structure have the potential to interact with this pathway, though specific effects are highly dependent on the exact chemical structure.

Targeting microbial virulence factors is a key strategy in developing new anti-infective agents.

Trans-Sialidase: The enzyme trans-sialidase, a virulence factor of the protozoan parasite Trypanosoma cruzi (the causative agent of Chagas disease), has been a significant target for inhibitor design. nih.gov Research has focused on designing benzoic acid derivatives as potential inhibitors of this enzyme. nih.gov Studies have shown that certain derivatives can exhibit trypanocidal activity, although a direct correlation with trans-sialidase inhibition is not always observed. nih.gov For instance, one study found that a derivative with a para-aminobenzoic acid moiety showed moderate inhibition (47%) of the trans-sialidase enzyme. nih.gov This highlights the potential for the benzoic acid scaffold to serve as a basis for developing inhibitors against this microbial target.

Table 1: Example of Trypanocidal Activity and Trans-Sialidase (TS) Inhibition by Benzoic Acid Derivatives

| Compound ID | Description | Trypanocidal Activity (LC50) | % TS Inhibition |

|---|---|---|---|

| 14 | para-aminobenzoic acid moiety | <0.15 µM | <7% |

| 18 | para-aminobenzoic acid moiety | <0.15 µM | 47% |

| 19 | para-aminobenzoic acid moiety | <0.15 µM | <7% |

Data sourced from a study on benzoic acid derivatives as anti-trypanosomal agents. nih.gov LC50 represents the concentration required to lyse 50% of the parasite population.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity.

The type, number, and position of substituents on the benzoic acid ring profoundly influence its physicochemical properties and biological interactions.

Halogen Substituents: The chlorine atom at the 5-position of this compound is an electron-withdrawing group primarily through its inductive effect (-I). pearson.com This can increase the acidity of the carboxylic acid group by stabilizing the resulting conjugate base. pearson.comquora.com In various series of biologically active compounds, the introduction of halogen substituents has been a key strategy to improve potency. nih.gov